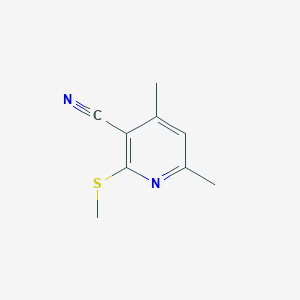

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Descripción general

Descripción

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C9H10N2S and a molecular weight of 178.25 g/mol . This compound is characterized by a pyridine ring substituted with methyl, methylsulfanyl, and cyano groups. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves the reaction of 4,6-dimethyl-2-(methylsulfanyl)pyridine with cyanogen bromide under basic conditions . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylsulfanyl (–SCH₃) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Nucleophilic Substitution

The methylsulfanyl group is susceptible to nucleophilic displacement, particularly with amines or thiols.

Cyclization Reactions

The carbonitrile group facilitates cyclization with bifunctional nucleophiles, forming fused heterocycles.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes halogenation or nitration at specific positions.

Functional Group Transformations

The carbonitrile group participates in hydrolysis and reduction reactions.

Cross-Coupling Reactions

The methylsulfanyl group can be replaced via transition-metal catalysis.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its substituents:

Aplicaciones Científicas De Investigación

Chemistry

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its functional groups allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

This compound is being investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules. It has been shown to interact with specific molecular targets, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions.

Medicine

Research indicates that this compound exhibits promising pharmacological properties:

-

Antimicrobial Activity : It has demonstrated significant antimicrobial effects against various pathogens. For instance, studies reported Minimum Inhibitory Concentration (MIC) values against common bacteria and fungi:

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 -

Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro assays indicated inhibition of cancer cell proliferation with IC50 values as follows:

Cell Line IC50 (µM) MCF-7 (breast cancer) 15 HeLa (cervical cancer) 20 A549 (lung cancer) 25

These findings support its potential use in developing new antimicrobial agents and anticancer drugs .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted its potent activity against both gram-positive and gram-negative bacteria, supporting its application in antimicrobial drug development.

Study on Anticancer Activity

Another investigation focused on the anticancer properties of pyridine derivatives. The study demonstrated that this compound inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Mecanismo De Acción

The mechanism of action of 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is not well-documented. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, for example, can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions .

Comparación Con Compuestos Similares

Similar Compounds

- 4,6-Dimethyl-2-(methylsulfinyl)pyridine-3-carbonitrile

- 4,6-Dimethyl-2-(methylsulfonyl)pyridine-3-carbonitrile

- 4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-amine

Uniqueness

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in scientific research and industrial applications .

Actividad Biológica

4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of both methyl and methylsulfanyl groups, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on similar compounds:

- Target Interaction : The compound likely binds to specific receptors or enzymes, influencing their activity. For instance, it may exhibit high affinity for certain enzyme targets involved in metabolic pathways .

- Biochemical Pathways : It has been suggested that this compound participates in biochemical pathways similar to other pyridine derivatives, potentially exhibiting antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's derivatives have shown effectiveness against:

- Bacteria : Effective against Escherichia coli and Staphylococcus aureus.

- Fungi : Demonstrated activity against Candida albicans and other yeast-like fungi .

Anticancer Potential

Studies have explored the anticancer properties of pyridine derivatives, suggesting that this compound may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound may promote apoptosis in tumor cells, contributing to its anticancer effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings support the potential use of this compound in developing new antimicrobial agents .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyridine derivatives. In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

This study highlights the compound's potential as a lead for anticancer drug development .

Propiedades

IUPAC Name |

4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBIUWWLAZLZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350325 | |

| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72456-86-1 | |

| Record name | 3-Pyridinecarbonitrile, 4,6-dimethyl-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.